Penicillanic acid

Übersicht

Beschreibung

Synthesis Analysis

Penicillanic acid synthesis is a critical step in the production of semisynthetic penicillins. Advances in enzymatic transformation of penicillins to 6-aminothis compound (6-APA) highlight significant developments in this area. Enzymes such as penicillin acylases play a pivotal role in these transformations, with improvements in enzyme purification, stability, and immobilization enhancing the efficiency of this compound production (Parmar et al., 2000). Novel supports for penicillin acylase have also been developed, improving the yield of 6-APA, a key intermediate in the synthesis of semisynthetic penicillins (Ayakar & Yadav, 2019).

Molecular Structure Analysis

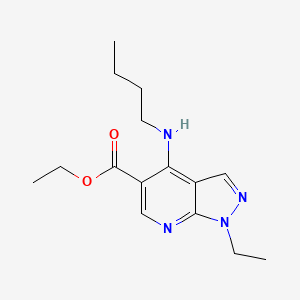

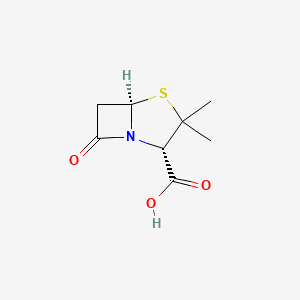

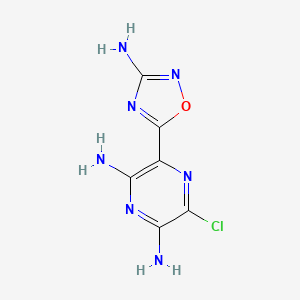

The molecular structure of this compound is characterized by a β-lactam ring, which is essential for its antibacterial activity. Research into the synthesis of heterofunctionalized this compound derivatives has contributed to our understanding of its structural versatility and its role in the development of new antimicrobial agents with improved activity and stability profiles (Demirci et al., 2014).

Chemical Reactions and Properties

This compound's reactivity is central to the synthesis of various semisynthetic penicillins. The enzyme-catalyzed synthesis of ampicillin from D-(-)-phenylglycine amide to 6-APA demonstrates the specificity and efficiency of biocatalysts in mediating these reactions (Youshko et al., 2002). Furthermore, the synthesis of penem inhibitors of bacterial signal peptidase from 6-APA highlights the chemical versatility of this compound as a scaffold for developing novel antibiotics (Harris et al., 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility and stability, are crucial for their application in antibiotic synthesis. The development of novel supports for penicillin acylase, which enhances the stability and efficiency of 6-APA production, addresses some of these challenges (Ayakar & Yadav, 2019).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various nucleophiles and electrophiles, underpin its utility in synthesizing a broad spectrum of semisynthetic penicillins. The exploration of this compound derivatives for antibacterial activity showcases the importance of its chemical properties in medicinal chemistry (Kaloyanov & Stoyanova, 2000).

Wissenschaftliche Forschungsanwendungen

Advances in Enzymatic Transformation

Recent developments have significantly advanced the enzymatic transformation of penicillins to 6-aminopenicillanic acid (6-APA), a fundamental raw material for producing semisynthetic penicillins like amoxicillin and ampicillin. These advancements focus on refining the purification, stability, and immobilization of penicillin acylases, enzymes pivotal for these transformations (Parmar et al., 2000).

Biotechnological Applications of Penicillin Acylases

Penicillin acylases play a crucial role in the industrial synthesis of 6-aminothis compound and semisynthetic β-lactam antibiotics. Beyond this, penicillin acylases are instrumental in diverse biotransformations, including peptide synthesis and resolution of chiral compounds. Recent strides have been made in detecting new enzyme specificities, enhancing enzyme immobilization, and optimizing enzymatic hydrolysis and synthesis in organic solvents (Arroyo et al., 2002).

Penicillin Acylase in Industrial and Therapeutic Enzyme Production

Penicillin acylase, beyond its industrial significance, serves as a model for studying prokaryotic expression control and posttranslational processing. Its industrial applications have evolved, ranging from the production of 6-aminothis compound to the catalysis of β-lactam antibiotics synthesis. New applications are being explored, leveraging its catalytic versatility for synthesizing valuable bioactive compounds. Genetic and catalyst engineering has significantly contributed to the technological development of penicillin acylase (Illanes & Valencia, 2017).

Wirkmechanismus

Although Penicillanic acid itself does not have significant antibacterial activity, it is a crucial building block of penicillin, which inhibits the cross-linking of peptidoglycan in the bacterial cell wall . This action is catalyzed by penicillin-binding proteins, such as the enzyme DD-transpeptidase .

Zukünftige Richtungen

Research on Penicillanic acid and its derivatives continues to be a significant area of interest, particularly in the context of antibiotic resistance. For instance, the development of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising avenue of research . Another interesting direction is the use of enzymatic processes for the production of 6-aminothis compound (6-APA), a key intermediate in the synthesis of β-lactam antibiotics .

Biochemische Analyse

Biochemical Properties

Penicillanic acid plays a pivotal role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound can interact with beta-lactamase enzymes, which some bacteria produce to confer resistance to beta-lactam antibiotics. The interaction between this compound and beta-lactamase enzymes can lead to the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective .

Cellular Effects

This compound affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can also influence cell signaling pathways and gene expression in bacteria, as the disruption of cell wall synthesis triggers stress responses and activates genes involved in cell wall repair and antibiotic resistance . In eukaryotic cells, this compound has minimal direct effects, as these cells lack the peptidoglycan cell wall targeted by the compound.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of penicillin-binding proteins, which are enzymes critical for bacterial cell wall synthesis. This compound binds to the active site of these proteins, preventing the cross-linking of peptidoglycan strands. This inhibition weakens the bacterial cell wall, leading to osmotic instability and cell lysis . Additionally, this compound can inhibit beta-lactamase enzymes, which some bacteria produce to degrade beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade in alkaline environments. Over time, the degradation of this compound can reduce its efficacy in inhibiting bacterial cell wall synthesis . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods when stored under appropriate conditions. Prolonged exposure to light and heat can accelerate its degradation, leading to a loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can cause adverse effects, including nephrotoxicity and neurotoxicity . Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a beta-lactam antibiotic. It interacts with enzymes such as penicillin-binding proteins and beta-lactamase enzymes, influencing the synthesis and degradation of bacterial cell walls . The metabolism of this compound can also affect metabolic flux and metabolite levels in bacterial cells, as the inhibition of cell wall synthesis can disrupt normal cellular processes and lead to the accumulation of metabolic intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In bacterial cells, this compound can diffuse through the cell membrane and bind to penicillin-binding proteins in the cell wall . In eukaryotic cells, this compound can be transported by specific transporters or binding proteins, although its primary target remains bacterial cells. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications . In eukaryotic cells, this compound has limited subcellular localization, as its primary target is the bacterial cell wall. It can still interact with specific proteins or transporters within eukaryotic cells, influencing its activity and function .

Eigenschaften

IUPAC Name |

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMMJSQKNKNEV-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236038 | |

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87-53-6 | |

| Record name | Penicillanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)

![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)